molecular formula C9H9BrClNO B1520046 N-(2-bromobenzyl)-2-chloroacetamide CAS No. 910628-43-2

N-(2-bromobenzyl)-2-chloroacetamide

Cat. No. B1520046
M. Wt: 262.53 g/mol
InChI Key: JKEFZEASFUJBSS-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine is a chemical compound with the linear formula C11H15BrClN . It is available from various suppliers for use in scientific research .


Synthesis Analysis

The synthesis of compounds similar to N-(2-bromobenzyl)-2-chloroacetamide has been reported in the literature. For instance, N-(2-bromobenzyl)-1H-indole was used as a starting material for the generation of N-(2-lithiobenzyl)-2-lithio-1H-indole, which was then reacted with carboxylic esters to synthesize 6,11-dihydroindolo[1,2-b]isoquinoline derivatives . Another study reported the use of substituted 2-allyl-N-(2-bromobenzyl)anilines in intramolecular Pd-catalyzed alkene carboamination reactions .


Chemical Reactions Analysis

Bromination is a key transformation in organic synthesis and can be carried out using bromine and many other bromo compounds . A palladium-catalyzed domino reaction of N-alkylbenzenesulfonamides and 2-bromobenzyl bromides has been reported to give biaryls fused to a seven-membered sultam .

Scientific Research Applications

Environmental Impact and Health Assessment

  • Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are related to the structural domain of bromobenzyl and chloroacetamide compounds. These substances occur as trace contaminants in brominated flame retardants and are produced during the combustion of these chemicals. Their biological effects are similar to those of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), inducing hepatic and other toxicities. This highlights the importance of understanding the environmental and health implications of related chemical structures (J. Mennear & C. C. Lee, 1994).

Therapeutic Potential

  • The pharmacology and toxicology of N-benzylphenethylamine hallucinogens, which share a structural component with N-(2-bromobenzyl)-2-chloroacetamide, suggest the complexity of their interactions with biological systems. These compounds show high affinity for serotonin receptors and have been explored for their psychoactive properties. This area of research illuminates the potential for discovering novel therapeutic agents from structurally related compounds (A. Halberstadt, 2017).

Role in Chemical Synthesis and Industry

  • The review on the primary target of chloroacetamides in agricultural applications discusses their mechanism of action and the inhibition of very-long-chain fatty acids (VLCFAs) synthesis. Although this review specifically addresses chloroacetamides, it underscores the relevance of understanding the biological activity and applications of related compounds in sectors such as agriculture and pest management (P. Böger, B. Matthes, & J. Schmalfuss, 2000).

Water Treatment and Environmental Safety

  • Research on nitrogenous disinfection by-products (N-DBPs), including haloacetamides, in drinking water provides insights into the challenges and opportunities for the treatment of contaminated water. Understanding the occurrence and control of such compounds is essential for ensuring water safety and public health, which may be relevant for managing or assessing the environmental impact of related chemical entities (T. Bond, Jin Huang, M. R. Templeton, & N. Graham, 2011).

Safety And Hazards

The safety data sheet for benzyl bromide, a related compound, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid heat, sparks, open flames, and hot surfaces, and to use only outdoors or in a well-ventilated area .

Relevant Papers Several relevant papers were retrieved during the search . These papers cover various aspects such as the synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)-1H-indole , intramolecular Pd-catalyzed alkene carboamination reactions of substituted 2-allyl-N-(2-bromobenzyl)anilines , the use of bromine and bromo-organic compounds in organic synthesis , and palladium-catalyzed regio- and chemoselective reactions of 2-bromobenzyl bromides .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFZEASFUJBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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